N-(oxan-4-yl)pyrrolidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(oxan-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(12-5-1-2-6-12)11-9-3-7-14-8-4-9/h9H,1-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONBMLRYZSRASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches for N Oxan 4 Yl Pyrrolidine 1 Carboxamide and Its Derivatives
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of N-(oxan-4-yl)pyrrolidine-1-carboxamide suggests two primary disconnection strategies, both centering on the formation of the central urea (B33335) linkage.
Strategy 1: C(O)-N(pyrrolidine) Bond Disconnection
The most intuitive disconnection is at the C(O)-N bond of the pyrrolidine (B122466) ring. This approach simplifies the target molecule into two key building blocks: pyrrolidine and an activated derivative of 4-aminooxane. This leads to synthons that can be accessed from commercially available or readily synthesized starting materials. The forward synthesis would involve the reaction of pyrrolidine with an isocyanate or a carbamoyl (B1232498) chloride derivative of tetrahydropyran (B127337).
Strategy 2: C(O)-N(oxane) Bond Disconnection
Alternatively, disconnection of the C(O)-N bond attached to the oxane ring provides pyrrolidine-1-carbonyl chloride and 4-aminotetrahydropyran (B1267664) as the key precursors. Pyrrolidine-1-carbonyl chloride is a commercially available reagent, making this a highly practical and convergent approach. sigmaaldrich.com This strategy allows for the late-stage coupling of the two fully formed heterocyclic systems.
A third, more fundamental disconnection breaks down the urea moiety entirely, leading to pyrrolidine, 4-aminotetrahydropyran, and a carbonyl source such as phosgene (B1210022) or a safer equivalent like carbonyldiimidazole (CDI). nih.gov This approach is common in the synthesis of unsymmetrical ureas and offers flexibility in the choice of coupling reagents. organic-chemistry.orgadvancechemjournal.com
Classical Amide Bond Formation Techniques Adapted for Pyrrolidine-1-carboxamide (B1295368) Synthesis
The formation of the N,N'-disubstituted urea core of this compound can be achieved through several classical methods, adapted from standard amide and urea synthesis protocols. jocpr.com
From Carbamoyl Chlorides: A highly effective method involves the reaction of a secondary amine with a carbamoyl chloride. In the context of the target molecule, pyrrolidine can be reacted with a pre-formed 4-(isocyanato)oxane or, more commonly, 4-aminotetrahydropyran can be reacted with pyrrolidine-1-carbonyl chloride. sigmaaldrich.com This reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to scavenge the HCl byproduct.
From Isocyanates: An alternative route involves the in situ or pre-formed generation of an isocyanate from 4-aminotetrahydropyran. This can be achieved by treating the amine with phosgene or a phosgene equivalent like triphosgene (B27547) or diphosgene. The resulting isocyanate is then reacted with pyrrolidine to furnish the desired urea. nih.gov
Phosgene-Free Coupling Reagents: To circumvent the high toxicity of phosgene, various coupling reagents have been developed. N,N'-Carbonyldiimidazole (CDI) is a widely used, safer alternative. nih.gov The reaction proceeds by first activating one of the amine components (e.g., 4-aminotetrahydropyran) with CDI to form a carbamoyl-imidazole intermediate, which subsequently reacts with the second amine (pyrrolidine) to yield the final product.
The following table summarizes common reagents used for this type of urea synthesis.
| Reagent Class | Example Reagent | Intermediate | Advantages | Disadvantages |
| Carbamoyl Chlorides | Pyrrolidine-1-carbonyl chloride | N/A (Direct coupling) | High reactivity, good yields | Moisture sensitive, generates HCl |
| Phosgene Equivalents | Triphosgene, Diphosgene | Isocyanate | Highly efficient | Highly toxic reagents and byproducts |
| Carbonyl Surrogates | N,N'-Carbonyldiimidazole (CDI) | Carbamoyl-imidazole | Safer than phosgene, solid reagent | Can require heating, imidazole (B134444) byproduct |
| Activated Carbonates | Diphenyl Carbonate | Activated carbamate | Phosgene-free | Can require harsh conditions or catalysts |
Stereoselective Synthesis of Pyrrolidine and Oxane Ring Systems
The introduction of stereocenters into either the pyrrolidine or oxane rings is of significant interest for creating chiral analogues. Numerous stereoselective methods have been developed for the synthesis of these heterocycles. nih.govnih.gov
Asymmetric synthesis relies on the use of chiral information to induce enantioselectivity. This can be achieved through chiral auxiliaries or asymmetric catalysis.
Pyrrolidine Synthesis: The asymmetric synthesis of substituted pyrrolidines is a well-established field. mdpi.com Chiral pyrrolidine-based organocatalysts themselves are often synthesized from the chiral pool, using starting materials like L-proline or pyroglutamic acid. nih.gov Asymmetric lithiation of N-Boc-pyrrolidine in the presence of a chiral ligand like (-)-sparteine, followed by reaction with an electrophile, provides a versatile route to enantioenriched pyrrolidines. nih.gov Furthermore, catalytic asymmetric methods, such as the [3+2] cycloaddition of azomethine ylides with alkenes catalyzed by chiral copper(I) complexes, can construct the pyrrolidine ring with multiple stereocenters in high enantiomeric excess. acs.org Another powerful strategy is the "clip-cycle" approach, where a chiral phosphoric acid catalyzes an enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines. acs.orgwhiterose.ac.uk
Oxane Synthesis: For the oxane (tetrahydropyran) ring, asymmetric catalysis is key to controlling stereochemistry. Enantioselective hetero-Diels-Alder reactions between activated dienes and aldehydes, catalyzed by chiral Lewis acids, can produce dihydropyran intermediates that are subsequently reduced to chiral tetrahydropyrans. Asymmetric Prins-type cyclizations have also been successfully employed to construct the tetrahydropyran ring and the macrocyclic skeleton of complex molecules simultaneously. nih.gov
When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is crucial.
Pyrrolidine Scaffolds: Diastereocontrol in pyrrolidine synthesis is often achieved in cycloaddition reactions where the facial selectivity is dictated by existing stereocenters in the reactants or by the catalyst. Reductive [3+2] cycloaddition reactions using Vaska's complex have shown high levels of regio- and diastereocontrol, yielding highly substituted pyrrolidines as single diastereoisomers. acs.org
Oxane Scaffolds: The diastereoselective synthesis of substituted tetrahydropyrans is frequently accomplished via intramolecular cyclizations. Methods like indium trichloride-mediated cyclizations of homoallyl alcohols with aldehydes can yield polysubstituted tetrahydropyrans with excellent diastereoselectivity, where the stereochemistry of the product is directly correlated to the geometry of the starting alkene. nih.gov Similarly, iron-catalyzed cyclizations can produce cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity through thermodynamic equilibration. acs.org Tandem reactions involving Knoevenagel condensation and intramolecular Michael additions are also powerful tools for creating highly substituted tetrahydropyran-4-ones as single diastereomers. acs.orgfigshare.comnih.gov
The table below highlights various diastereoselective methods for tetrahydropyran synthesis.
| Reaction Type | Catalyst/Mediator | Key Starting Materials | Diastereoselectivity Outcome |
| Tandem Knoevenagel/Michael | BF₃·OEt₂ | β-ketoesters, Aldehydes | Single diastereomers |
| Indium-mediated Cyclization | InCl₃ | Homoallyl alcohols, Aldehydes | High (e.g., exclusive formation of specific trisubstituted products) |
| Iron-catalyzed Cyclization | FeCl₃ | Allylic alcohols/amines, Aldehydes | High (up to 99:1 dr for cis isomers) |
| Intramolecular Prins Cyclization | DDQ | Allylic ethers with enol acetates | High (favors 2,6-cis substitution) |
Convergent and Divergent Synthetic Pathways to Analogues
The synthesis of analogues of this compound can be approached through both convergent and divergent strategies.
Convergent Synthesis: The most logical synthesis of the parent compound is convergent, involving the separate synthesis of the pyrrolidine and 4-aminotetrahydropyran moieties, followed by their coupling in a final step. This strategy is highly efficient as it maximizes the yield of the final product by joining complex fragments late in the sequence. Palladium-catalyzed heteroannulation reactions, enabled by urea-based ligands, exemplify modern convergent approaches to building complex heterocyclic systems. nih.gov This principle of joining two distinct building blocks is directly applicable to the final urea formation step.
Divergent Synthesis: A divergent approach is ideal for generating a library of related compounds for structure-activity relationship (SAR) studies. Starting from a common intermediate, various derivatives can be synthesized. For instance, pyrrolidine-1-carbonyl chloride can serve as a common precursor that is then reacted with a diverse array of substituted amino-heterocycles or alicyclic amines to generate a library of analogues. Conversely, 4-aminotetrahydropyran could be coupled with a range of N-carbonyl activated cyclic amines. This allows for systematic modification of one part of the molecule while keeping the other constant.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound focuses on improving the safety and environmental profile of the process, particularly the formation of the urea bond. ucl.ac.ukresearchgate.net
Phosgene-Free Synthesis: A primary green objective is the replacement of highly toxic phosgene. As discussed, reagents like N,N'-Carbonyldiimidazole (CDI) and activated carbonates such as diphenyl carbonate serve as safer carbonyl sources. nih.govresearchgate.netresearchgate.net The direct use of carbon dioxide (CO₂) as a C1 building block represents an even greener, though often more challenging, alternative for urea synthesis. organic-chemistry.org
Catalytic Methods: Moving from stoichiometric activating agents to catalytic methods significantly reduces waste and improves atom economy. Boronic acids have emerged as effective catalysts for direct amidation reactions, which are mechanistically similar to urea formation, proceeding with the loss of water. sigmaaldrich.com The development of electrochemical methods for urea synthesis from nitrogen and CO₂ under ambient conditions, while currently at an early stage for industrial use, points towards future sustainable pathways. acs.orgspringernature.com
Atom Economy and Process Mass Intensity (PMI): The ideal synthesis maximizes atom economy by incorporating the maximum number of atoms from the reactants into the final product. Direct coupling of amines with a carbonyl source like CO₂ is highly atom-economical. Evaluating the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for assessing the "greenness" of a synthetic route. Catalytic routes generally lead to a much lower PMI than those relying on stoichiometric coupling agents. ucl.ac.uk
Chemo-Enzymatic Approaches: The intersection of chemical and enzymatic synthesis offers powerful green alternatives. Enzymes like acyltransferases can catalyze the formation of amide bonds with high selectivity under mild, often aqueous, conditions. mdpi.com A chemo-enzymatic flow synthesis could be envisioned where one of the heterocyclic precursors is functionalized using traditional chemistry and the final coupling step is performed in a bioreactor containing an immobilized enzyme, enhancing sustainability and reusability. documentsdelivered.com
Advanced Structural Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure and conformational dynamics of N-(oxan-4-yl)pyrrolidine-1-carboxamide in solution. Analysis of both one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's spatial arrangement.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Assignment
A combination of 2D NMR experiments is essential for the complete structural assignment of this compound. researchgate.netomicsonline.orgipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the oxane ring, COSY correlations would be expected between the axial and equatorial protons on each carbon, as well as between vicinal protons (e.g., H-2/H-3, H-3/H-4). Similarly, in the pyrrolidine (B122466) ring, correlations would connect the protons at the 2, 3, 4, and 5 positions, establishing the spin system of each ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon resonances based on the already assigned proton signals. For instance, the proton signal of the methine group on the oxane ring (C4-H) would show a cross-peak to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the N-H proton to the carbonyl carbon (C=O) of the carboxamide and to the C-4 carbon of the oxane ring. Additionally, protons on the pyrrolidine ring adjacent to the nitrogen (at C-2 and C-5) would show correlations to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry. For example, NOE cross-peaks between the axial protons on the oxane ring (e.g., H-2ax and H-4ax) would support a chair conformation. The spatial relationship between the pyrrolidine and oxane rings could also be probed by looking for NOEs between protons on the different rings.
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures. ipb.ptrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine CH₂ (C2/C5) | 3.2 - 3.5 | t |
| Pyrrolidine CH₂ (C3/C4) | 1.8 - 2.0 | m |
| Oxane CH (C4) | 3.8 - 4.1 | m |
| Oxane CH₂ (C2/C6) | 3.4 - 3.6 (eq), 3.9 - 4.2 (ax) | m |
| Oxane CH₂ (C3/C5) | 1.4 - 1.6 (eq), 1.7 - 1.9 (ax) | m |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrolidine C=O | 170 - 175 |
| Pyrrolidine C2/C5 | 45 - 50 |
| Pyrrolidine C3/C4 | 25 - 30 |
| Oxane C4 | 45 - 55 |
| Oxane C2/C6 | 65 - 70 |
Variable Temperature NMR for Conformational Dynamics
The amide bond in this compound exhibits restricted rotation due to its partial double-bond character. This can lead to the presence of different conformers (rotamers) in solution, which may be in slow or intermediate exchange on the NMR timescale at room temperature, resulting in broadened signals.
Variable temperature (VT) NMR studies are employed to investigate these dynamic processes. By recording spectra at different temperatures, it is possible to either slow down the exchange (at low temperatures) to observe distinct signals for each conformer or to accelerate the exchange (at high temperatures) to observe sharpened, averaged signals. Analysis of the coalescence temperature—the temperature at which two exchanging signals merge into one—allows for the calculation of the free energy barrier (ΔG‡) for the rotational process. This provides quantitative information about the conformational stability and flexibility of the amide linkage.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding. nih.govnih.govijcmas.com
Key vibrational modes for this molecule include:
N-H Stretching: The N-H stretching vibration of the secondary amide typically appears in the region of 3300-3100 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, a broad band at lower wavenumbers (e.g., ~3250 cm⁻¹) would indicate the presence of intermolecular N-H···O=C hydrogen bonds, forming chains or dimers.
C=O Stretching (Amide I band): This is one of the most characteristic bands in the IR spectrum of amides, appearing in the 1680-1630 cm⁻¹ region. Its frequency is also sensitive to hydrogen bonding; participation of the carbonyl oxygen in a hydrogen bond typically causes a shift to a lower wavenumber.
N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is found between 1570 and 1515 cm⁻¹.
C-N Stretching: The stretching of the C-N bond of the amide and the pyrrolidine ring will appear in the fingerprint region.
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage in the oxane ring are expected to produce strong bands in the 1150-1050 cm⁻¹ region.
CH₂ Vibrations: Stretching and bending (scissoring, wagging, twisting) vibrations of the methylene (B1212753) groups in both the pyrrolidine and oxane rings will be present throughout the spectrum.
Raman spectroscopy provides complementary information. While the C=O stretch is typically strong in the IR spectrum, it may be weaker in the Raman spectrum. Conversely, vibrations of the C-C backbone and symmetric vibrations are often more intense in the Raman spectrum.
Table 3: Predicted Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3300 - 3100 | Medium-Strong, Broadened |
| C-H Stretch | Aliphatic CH₂ | 2950 - 2850 | Strong |
| C=O Stretch (Amide I) | Carboxamide | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | Carboxamide | 1570 - 1515 | Medium-Strong |
| CH₂ Bend | Pyrrolidine/Oxane | 1470 - 1440 | Medium |
X-ray Crystallography of Co-crystals and Highly Ordered Derivatives for Solid-State Conformations
While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as N-Cyclohexylpyrrolidine-1-carbothioamide, provides significant insight into the likely solid-state conformation. nih.govamanote.com X-ray diffraction analysis of single crystals offers the most definitive information about bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govmdpi.comresearchgate.net
Based on analogous structures, the following conformations are expected:
Oxane Ring: The six-membered oxane ring is anticipated to adopt a stable chair conformation, which minimizes steric and torsional strain. The pyrrolidine-1-carboxamide (B1295368) substituent would likely occupy an equatorial position to minimize 1,3-diaxial interactions.
Pyrrolidine Ring: The five-membered pyrrolidine ring is non-planar and typically adopts an envelope or twisted (half-chair) conformation to relieve torsional strain. In the crystal structure of N-Cyclohexylpyrrolidine-1-carbothioamide, the pyrrolidine ring is in an envelope conformation. nih.gov
Amide Bond: The amide linkage (–CO–NH–) is expected to be planar, or nearly so. The relative orientation of the carbonyl group and the N-H bond is typically trans.
Table 4: Expected Crystallographic Parameters from Analogous Structures
| Parameter | Expected Value |
|---|---|
| Oxane Ring Conformation | Chair |
| Pyrrolidine Ring Conformation | Envelope or Twist |
| Amide Bond Torsion Angle (ω) | ~180° (trans) |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for studying chiral molecules. This compound is an achiral molecule as it does not possess any stereocenters and has planes of symmetry. Therefore, it will not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for example, by substitution on either the pyrrolidine or the oxane ring, the resulting enantiomers could be distinguished and their absolute configuration determined using these techniques. The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the n→π* and π→π* electronic transitions of the amide chromophore, would be sensitive to the stereochemistry of the nearby chiral center. This makes chiroptical spectroscopy a critical tool for the stereochemical analysis of chiral derivatives of this compound.
Computational Chemistry and in Silico Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the chemical reactivity of N-(oxan-4-yl)pyrrolidine-1-carboxamide. figshare.com These calculations provide fundamental information about the molecule's behavior at a subatomic level.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ajchem-a.com
For this compound, FMO analysis would identify the regions most susceptible to nucleophilic and electrophilic attack. The electron-rich areas, such as the oxygen atom of the carbonyl group and the nitrogen atom of the pyrrolidine (B122466) ring, are expected to contribute significantly to the HOMO. Conversely, the LUMO is likely distributed around the carbonyl carbon, marking it as a primary electrophilic site. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. figshare.com
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 7.7 | Indicator of chemical reactivity and stability |
Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution across a molecule's surface. bhu.ac.innih.gov It provides crucial information about molecular shape, size, and the regions of positive and negative electrostatic potential. nih.gov In an EPS map, different colors represent varying potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.inchemrxiv.org
The EPS map of this compound would show a significant negative potential (red) around the carbonyl oxygen due to its high electronegativity. A region of positive potential (blue) would be expected around the amide hydrogen (N-H), highlighting its role as a potential hydrogen bond donor. This visualization is invaluable for understanding intermolecular interactions, particularly in the context of receptor binding. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations can reveal the conformational landscape of this compound, showing how the flexible oxane and pyrrolidine rings move and interconvert between different conformations. researchgate.net MD studies are also essential for understanding the influence of the solvent environment on the molecule's structure and stability. By simulating the molecule in a solvent like water, researchers can observe how solvent molecules arrange around the solute and form hydrogen bonds, which can significantly impact the compound's properties and behavior in a biological system. researchgate.net
Docking Studies of this compound and Analogues with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov For this compound and its analogues, docking studies are used to investigate potential binding modes within the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.com This process helps identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The results of docking simulations, often expressed as a scoring function, provide an estimate of the binding affinity, which is crucial for identifying promising drug candidates. figshare.com For example, the amide group of the compound could serve as both a hydrogen bond donor (N-H) and acceptor (C=O), making it a key feature for interaction with protein active sites. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of analogues of this compound with known activities, a QSAR model can be developed. nih.gov This model uses molecular descriptors—numerical values that characterize properties like lipophilicity (LogP), electronic effects, and steric parameters—to predict the activity of new, unsynthesized compounds. researchgate.net QSAR serves as a valuable tool for the rational design of more potent analogues by identifying which structural modifications are likely to enhance the desired biological effect. pensoft.netresearchgate.net
| Descriptor | Description | Relevance |
|---|---|---|
| LogP | Octanol-water partition coefficient | Lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Drug transport and bioavailability |
| Molecular Weight (MW) | Mass of the molecule | Size and diffusion characteristics |
| Number of H-bond Donors/Acceptors | Count of potential hydrogen bonding sites | Binding affinity to biological targets |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For this compound, a pharmacophore model might include features like a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions corresponding to the pyrrolidine and oxane rings.
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening. nih.gov Virtual screening is a computational technique used to search large databases of chemical compounds to identify molecules that match the pharmacophore model and are therefore likely to be active. nih.govresearchgate.net This approach allows for the rapid and cost-effective identification of novel chemical scaffolds that could be further developed into potential therapeutic agents.
Investigation of Biological Activity and Molecular Mechanisms
Enzyme Modulation Studies and Mechanistic Insights
Inhibition and Activation Kinetics (e.g., Kinases, Hydrolases, Oxidoreductases, Transferases)
No data available.
Identification of Binding Sites and Modes through Co-crystallography and Mutagenesis
No data available.
Allosteric Modulation Mechanisms
No data available.
Receptor Ligand Binding and Signal Transduction Pathway Interrogation
Radioligand Binding Assays for Receptor Affinity and Selectivity
No data available.
Functional Assays for Agonist, Antagonist, or Inverse Agonist Characterization
No data available.
A concluding table of mentioned compounds is not applicable as no specific compounds were discussed in the article.
Downstream Signaling Pathway Analysis (e.g., GPCR coupling)
While direct studies on the downstream signaling pathways modulated by N-(oxan-4-yl)pyrrolidine-1-carboxamide are not extensively documented, the structural motifs present in the molecule suggest a plausible interaction with G protein-coupled receptors (GPCRs). Many compounds featuring a central nitrogen-containing heterocyclic core, such as pyrrolidine (B122466), are known to act as ligands for various GPCRs, including aminergic, opioid, and chemokine receptors.
Should this compound engage a GPCR, it could modulate a variety of downstream signaling cascades. Depending on the specific receptor and whether the compound acts as an agonist, antagonist, or allosteric modulator, the following pathways could be affected:
cAMP Pathway: Activation of Gs-coupled receptors would lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the activation of adenylyl cyclase. Conversely, engagement of Gi-coupled receptors would inhibit adenylyl cyclase, resulting in decreased cAMP levels.
Phosphoinositide Pathway: Interaction with Gq-coupled receptors could activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would trigger the release of intracellular calcium and the activation of protein kinase C (PKC).
MAPK/ERK Pathway: GPCR activation can also lead to the transactivation of receptor tyrosine kinases or through G protein beta-gamma subunits, initiating the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and survival.
Further experimental validation, such as radioligand binding assays, functional assays measuring second messenger levels (e.g., cAMP, Ca2+), and beta-arrestin recruitment assays, would be necessary to confirm GPCR coupling and elucidate the specific downstream signaling pathways modulated by this compound.
Target Identification and Validation Using Chemical Probes
The this compound scaffold holds potential for the development of chemical probes to aid in target identification and validation. A well-designed chemical probe based on this structure would ideally possess high potency, selectivity, and a mechanism for target engagement visualization or pull-down.
To utilize this scaffold as a chemical probe, several modifications could be envisioned:
Affinity-Based Probes: Introduction of a reactive group, such as a photo-affinity label (e.g., benzophenone, diazirine) or a Michael acceptor, would allow for covalent modification of the target protein upon binding. This would enable subsequent identification of the target protein through techniques like mass spectrometry-based proteomics.
Fluorescent Probes: Conjugation of a fluorophore to a non-essential position of the molecule would allow for the visualization of target localization and engagement in living cells using fluorescence microscopy.
Biotinylated Probes: Attachment of a biotin (B1667282) tag would facilitate the affinity purification of the target protein-probe complex using streptavidin-coated beads, enabling subsequent identification by Western blotting or mass spectrometry.
The validation of a chemical probe derived from this compound would involve demonstrating its specific binding to the intended target and its ability to elicit a measurable biological response in a cellular or in vivo model. The use of a structurally similar but inactive control compound is crucial in these experiments to differentiate on-target effects from off-target or non-specific interactions.
Structure-Activity Relationship (SAR) Exploration at a Molecular Level
The exploration of the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity and selectivity. By systematically modifying different parts of the molecule, insights into the key interactions with its biological target can be gained.
The electronic and steric properties of substituents on both the pyrrolidine and oxane rings can significantly influence the compound's potency and selectivity.
Pyrrolidine Ring: The pyrrolidine ring offers several positions for substitution. The introduction of small alkyl groups or electron-withdrawing groups (e.g., fluorine) could modulate the lipophilicity and metabolic stability of the compound. The stereochemistry of these substituents is often crucial for activity, as the three-dimensional arrangement of atoms dictates the binding orientation within the target's active site.
Oxane Ring: The oxane ring is a key feature that can influence solubility and hydrogen bonding potential. Substitution on this ring, for instance with hydroxyl or methoxy (B1213986) groups, could introduce additional hydrogen bond donor or acceptor capabilities, potentially enhancing target affinity. The position and stereochemistry of these substituents would be critical.
Carboxamide Linker: The amide bond itself is a rigid, planar unit that can participate in hydrogen bonding. Modifications to the amide, such as N-methylation, would remove the hydrogen bond donor capacity and could provide insights into the importance of this interaction for target binding.
The following table summarizes hypothetical SAR data based on common observations for similar scaffolds:
| Compound | Modification | Hypothetical Activity | Rationale |
| Parent | This compound | Baseline | Reference compound. |
| Analog 1 | (R)-2-Methylpyrrolidine | Increased/Decreased | Introduction of a chiral center can enhance or disrupt binding depending on the target's topography. |
| Analog 2 | 4-Fluorooxane | Increased | Fluorine can improve metabolic stability and modulate pKa. |
| Analog 3 | N-Methylcarboxamide | Decreased | Loss of hydrogen bond donor capability may reduce affinity. |
| Analog 4 | 3-Hydroxyoxane | Increased | Addition of a hydrogen bond donor could enhance binding. |
The conformational flexibility of the pyrrolidine and oxane rings, as well as the rotational freedom around the amide bond, plays a significant role in biological activity.
The pyrrolidine ring can adopt various puckered conformations (envelope and twisted forms). The preferred conformation can be influenced by substituents, and locking the ring into a specific, biologically active conformation through the introduction of rigidifying elements (e.g., gem-dimethyl groups, spirocycles) can lead to a significant increase in potency.
Computational modeling and NMR spectroscopic studies are valuable tools for understanding the conformational preferences of this compound and its analogs, and how these relate to their biological activity.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.
Pyrrolidine Ring Bioisosteres: The pyrrolidine ring could be replaced with other five- or six-membered nitrogen-containing heterocycles to explore different spatial arrangements and basicity.
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Pyrrolidine | Piperidine | Altered ring pucker and basicity. |
| Pyrrolidine | Azetidine | Increased ring strain, altered bond angles. |
| Pyrrolidine | Thiazolidine | Introduction of a sulfur atom, potential for different interactions. |
Oxane Ring Bioisosteres: The oxane ring can be replaced with other cyclic systems to modulate properties like lipophilicity and hydrogen bonding capacity.
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Oxane | Cyclohexane | Increased lipophilicity, loss of hydrogen bond acceptor. |
| Oxane | Tetrahydrothiophene | Altered electronics and potential for sulfur-mediated interactions. |
| Oxane | Piperidine | Introduction of a basic center, potential for salt formation and improved solubility. |
The careful selection of bioisosteres can lead to the discovery of analogs with improved drug-like properties, such as enhanced metabolic stability, better oral bioavailability, and reduced off-target effects.
Applications in Advanced Chemical Biology Research
Utilization as a Scaffold for Complex Molecule Libraries
The pyrrolidine (B122466) ring is a common scaffold used in the generation of diverse molecule libraries for drug discovery due to its versatile chemistry and three-dimensional nature. researchgate.net However, a detailed search of the scientific literature did not yield specific examples or dedicated studies where N-(oxan-4-yl)pyrrolidine-1-carboxamide has been explicitly used as a foundational scaffold for the systematic construction of complex molecule libraries. While synthetic methods for pyrrolidine carboxamides are established, dedicated library synthesis efforts originating from this specific compound are not documented.
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. nih.govresearchgate.net An essential part of FBDD is the creation of fragment libraries that offer chemical diversity. A review of existing literature and databases of commercially available fragment libraries did not reveal the inclusion of this compound in publicly disclosed FBDD screening campaigns or specific fragment collections.
Employment in Proteomic Probes for Target Deconvolution
Chemical probes are essential tools in chemical proteomics for the identification and validation of protein targets of bioactive compounds, a process known as target deconvolution. nih.govnih.gov These probes are typically derived from a parent compound by incorporating a reactive or reporter group. There are no published studies describing the modification of this compound into an activity-based or affinity-based proteomic probe for the purpose of target identification or deconvolution.
Strategies for Scaffold Hopping and Lead Optimization
Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, patentable core structures with similar or improved biological activity and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. scienceopen.com Lead optimization involves the iterative modification of a promising compound to enhance its therapeutic profile. nih.govnih.gov While general principles of scaffold hopping and lead optimization are widely applied to carboxamide-containing compounds, there are no specific case studies in the literature that detail the use of this compound as a starting point or a resulting compound in a scaffold hopping or lead optimization campaign.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Enhanced Scalability
The advancement of N-(oxan-4-yl)pyrrolidine-1-carboxamide from a laboratory-scale molecule to a readily accessible building block for extensive research necessitates the development of scalable and efficient synthetic routes. Current synthetic approaches often rely on standard amide bond formation, which, while reliable, may not be optimal for large-scale production in terms of cost, efficiency, and environmental impact.
Future research will likely focus on developing robust, high-yield synthetic methodologies. nih.gov This includes the exploration of flow chemistry processes, which can offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. Furthermore, the development of one-pot procedures that minimize intermediate purification steps would significantly enhance efficiency. researchgate.net Catalytic methods, such as oxidative amidation, which can form the carboxamide bond directly from aldehydes and amines, represent another promising avenue for streamlining synthesis. nih.gov The goal is to establish a synthetic process that is not only scalable but also adheres to the principles of green chemistry, minimizing waste and the use of hazardous reagents. nih.gov A successful scalable synthesis would make the scaffold readily available to the wider chemical community, fostering broader investigation into its potential applications. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Flow Chemistry | Enhanced safety, reproducibility, and scalability. | Optimization of reactor design and reaction conditions. |
| One-Pot Reactions | Reduced cycle time, solvent usage, and waste. | Development of compatible multi-step reaction sequences. |
| Catalytic Amidation | Increased atom economy, milder reaction conditions. | Discovery of novel, efficient catalyst systems. |
| Green Chemistry | Reduced environmental impact and improved sustainability. | Use of benign solvents and renewable starting materials. |
Multi-Targeting Approaches Utilizing the this compound Scaffold
The paradigm in drug discovery is gradually shifting from the "one-target, one-drug" model to the development of multi-target ligands, which can offer superior efficacy for complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.netnih.gov The this compound structure can be considered a "privileged scaffold"—a molecular framework that is able to provide high-affinity ligands for more than one type of biological target. tandfonline.com
Application in Supramolecular Chemistry and Material Science
The this compound molecule possesses key features for applications in supramolecular chemistry: a hydrogen bond donor (the N-H group of the carboxamide), multiple hydrogen bond acceptors (the carbonyl oxygen and the oxane oxygen), and a semi-rigid structure. These characteristics enable the formation of well-defined, non-covalent interactions between molecules, leading to the self-assembly of larger, ordered structures. scholaris.ca
Emerging research could explore the use of this compound as a building block for novel supramolecular materials. scholaris.ca By designing derivatives with specific functionalities, it may be possible to create hydrogels for tissue engineering, nanoparticles for drug delivery, or functional films and coatings. scholaris.ca The predictable hydrogen bonding patterns of the carboxamide group, combined with the conformational influence of the pyrrolidine (B122466) and oxane rings, could be harnessed to direct the assembly of complex architectures with tailored properties. Investigating the self-assembly behavior of this compound and its analogues in different solvents and conditions will be a crucial first step in unlocking its potential in material science.
Advanced Biophysical Techniques for Ligand-Target Interactions
A deep understanding of how a ligand binds to its biological target is fundamental for rational drug design. For this compound and its derivatives, a suite of advanced biophysical techniques can provide invaluable insights into their binding thermodynamics, kinetics, and structural basis of interaction. nih.govresearchgate.net
Future studies must employ these techniques to build a comprehensive profile of ligand-target interactions.
Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of binding. nih.govnicoyalife.com
Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the kinetics of binding, yielding association (kon) and dissociation (koff) rate constants. nih.govresearchgate.net This information is crucial for understanding the residence time of a compound on its target, a parameter increasingly recognized for its importance in drug efficacy.
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level structural information about the ligand-protein complex in solution. springernature.com Techniques like saturation transfer difference (STD) NMR and ligand-observed NMR experiments can identify which parts of the ligand are in close contact with the protein, guiding further structural optimization. nih.gov
A multi-pronged approach combining these techniques will be essential for validating biological targets and guiding the structure-activity relationship (SAR) and structure-kinetic relationship (SKR) studies for optimizing lead compounds based on this scaffold. scholaris.canih.gov
| Technique | Key Information Provided | Application in Drug Discovery |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS). | Hit validation, thermodynamic-driven lead optimization. nih.gov |
| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rates, affinity (Kd). | Hit screening, kinetic optimization, residence time analysis. nih.gov |
| NMR Spectroscopy | Ligand binding mode, structural changes in target, binding epitope mapping. | Structure-based design, fragment screening. nih.govspringernature.com |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Precise understanding of binding interactions for rational design. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and evaluation of novel chemical entities. nih.govnih.gov The this compound scaffold is an ideal candidate for exploration using these computational tools.
Furthermore, ML models are becoming increasingly accurate in predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. tandfonline.comsimulations-plus.comnih.gov By applying predictive ADMET models early in the design phase, researchers can prioritize the synthesis of compounds that are more likely to have favorable drug-like properties, reducing late-stage attrition. nih.govnist.gov This integration of AI can significantly accelerate the design-make-test-analyze cycle, allowing for the rapid identification of potent and safe drug candidates derived from the this compound scaffold. chemrxiv.org
Q & A
Q. What are the optimized synthetic routes for N-(oxan-4-yl)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization to form the pyrrolidine ring and subsequent coupling with the oxan-4-yl group. Key steps include:
- Cyclization : Use of reagents like chloroacetyl chloride under reflux conditions to form the pyrrolidine core .
- Amide Coupling : Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate the reaction between pyrrolidine-1-carboxylic acid and oxan-4-amine. Temperature control (0–5°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization requires precise stoichiometry and inert atmospheres .
Q. How is the structural integrity of this compound confirmed?
- Spectroscopy :
- NMR : NMR (DMSO-) shows characteristic peaks: δ 3.4–3.6 ppm (oxan-4-yl O–CH), δ 2.8–3.1 ppm (pyrrolidine N–CH) .
- Mass Spectrometry : ESI-MS confirms molecular weight (calc. 226.29 g/mol; observed [M+H] at m/z 227.3) .
- X-ray Diffraction : Single-crystal analysis validates bond angles and spatial arrangement (e.g., C–N–C bond angle ~120°) .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from:
- Assay Conditions : Variations in buffer pH (e.g., Tris-HCl vs. PBS) affect protonation states. Standardize to pH 7.4 ± 0.1 .
- Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity. Confirm solubility via dynamic light scattering .
- Control Compounds : Include structurally similar analogs (e.g., N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide) to benchmark activity .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips. Measure binding kinetics (, ) at concentrations 1–100 μM .
- Molecular Dynamics Simulations : Use AMBER or GROMACS to model ligand-receptor interactions. Key residues (e.g., Lys231 in kinase X) form hydrogen bonds with the carboxamide group .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () with 10–20 injections of 2 mM compound into protein solutions .
Q. How does the oxan-4-yl moiety influence the compound’s pharmacokinetic properties?
- Lipophilicity : LogP calculations (e.g., XLogP3) show the oxan-4-yl group reduces hydrophobicity (LogP ~1.2 vs. 2.5 for phenyl analogs), enhancing aqueous solubility .
- Metabolic Stability : In vitro liver microsome assays (human/rat) indicate slower oxidation of the tetrahydropyran ring compared to pyrrolidine, prolonging half-life (t > 4 hrs) .
Methodological Notes
- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., SPR + ITC) .
- Synthetic Reproducibility : Document reaction atmospheres (N/Ar) and moisture control rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
